

repotrectinib treatment duration and monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Repotrectinib

CAS No.: 1802220-02-5

Cat. No.: S541804

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Clinical Evidence on Treatment Duration

Long-term follow-up data from the phase 1/2 TRIDENT-1 trial underscore the durable response to **repotrectinib**. The table below summarizes key efficacy outcomes from the primary and expanded efficacy populations [1].

Table 1: Long-term Efficacy of Repotrectinib in ROS1+ NSCLC (TRIDENT-1 Trial)

Efficacy Parameter	TKI-Naive Patients (Primary Efficacy)	TKI-Naive Patients (Expanded Efficacy)	TKI-Pretreated Patients (Primary Efficacy)	TKI-Pretreated Patients (Expanded Efficacy)
Median Follow-up	44.6 months	37.7 months	42.0 months	34.8 months
Confirmed ORR	79%	N/R	41%	N/R
Median DoR	36.8 months	33.6 months	17.8 months	14.9 months
Median PFS	31.1 months	30.2 months	8.6 months	9.2 months
Median OS	N/R	74.6 months	25.1 months	20.5 months

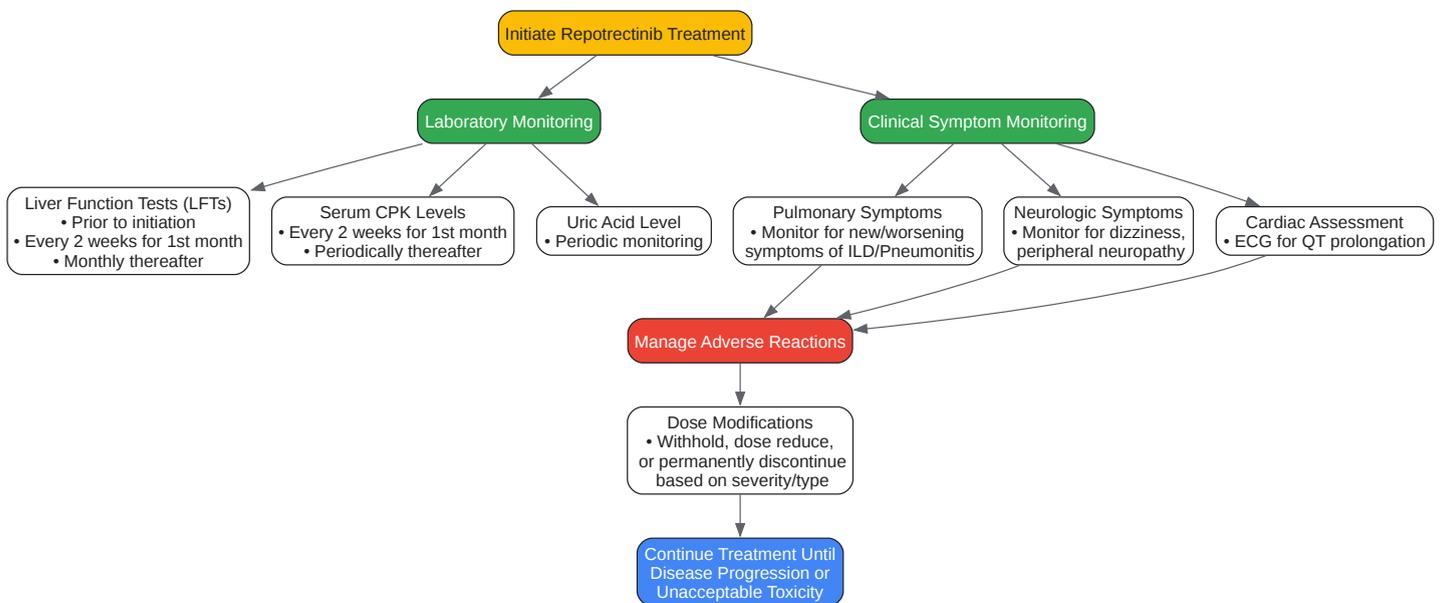
Efficacy Parameter	TKI-Naive Patients (Primary Efficacy)	TKI-Naive Patients (Expanded Efficacy)	TKI-Pretreated Patients (Primary Efficacy)	TKI-Pretreated Patients (Expanded Efficacy)
icORR (Measurable Brain Mets)	89%	N/R	38%	N/R

ORR: Objective Response Rate; DoR: Duration of Response; PFS: Progression-Free Survival; OS: Overall Survival; icORR: Intracranial ORR; N/R: Not explicitly reported in the provided results; Mets: Metastases.

The trial design was a global, single-arm, open-label, multicohort study. The **primary efficacy endpoint** was confirmed Objective Response Rate (ORR) as assessed by Blinded Independent Central Review (BICR) using RECIST v1.1 criteria. **Key secondary endpoints** included Duration of Response (DoR), Progression-Free Survival (PFS), and Intracranial ORR (icORR) for patients with measurable brain metastases at baseline [2].

Laboratory and Clinical Monitoring Protocol

A proactive monitoring plan is essential for managing treatment-related adverse reactions and ensuring patient safety. The following workflow outlines the key monitoring activities and management strategies throughout treatment.



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Integrated Management of Key Adverse Reactions

- **Central Nervous System Effects: Dizziness** is the most frequent treatment-related adverse event (61% incidence). Management includes withholding dose for intolerable Grade 2 or Grade 3 events until resolution, then resuming at the same or a reduced dose. Permanently discontinue for Grade 4 events [3] [4].
- **Hepatotoxicity:** For Grade 3 elevations in ALT/AST, withhold treatment until resolution to \leq Grade 1, then resume at the same or reduced dose. Permanently discontinue for Grade 4 toxicity or if ALT/AST

>3x ULN concurrent with total bilirubin >1.5x ULN [3].

- **Interstitial Lung Disease (ILD)/Pneumonitis:** Withhold **repotrectinib** if ILD/pneumonitis is suspected. If confirmed, permanently discontinue treatment [3].
- **CPK Elevation:** For CPK elevation >5x ULN, withhold until resolution to baseline or $\leq 2.5x$ ULN, then resume at the same dose. For recurrent events or CPK >10x ULN, resume at a reduced dose [3].
- **Hyperuricemia:** Withhold treatment for Grade 3 or 4 hyperuricemia until improvement, then resume at the same or a reduced dose [3].
- **Other Reactions:** For other intolerable Grade 2-4 adverse reactions, withhold dose until resolution to \leq Grade 1. Based on resolution time and recurrence, resume at a reduced dose or permanently discontinue [3].

Dosing and Administration

Repotrectinib is administered orally in a two-step dosing regimen [3]:

- **Days 1-14:** 160 mg taken once daily.
- **Day 15 onward:** 160 mg taken twice daily.

It can be taken with or without food, but patients should avoid grapefruit and grapefruit juice during treatment. If a dose is missed or vomiting occurs after dosing, the patient should skip the dose and resume at the next scheduled time [3].

Dosage Modifications: The protocol allows for two dose reduction levels to manage adverse reactions [3]:

- **First Reduction:** From 160 mg to 120 mg (once or twice daily, depending on the phase).
- **Second Reduction:** From 120 mg to 80 mg (once or twice daily).

Supporting Exposure-Response Analysis

A 2025 exposure-response analysis supported the recommended dosing strategy. The analysis characterized the relationship between **repotrectinib** exposure and efficacy (ORR, PFS) as well as safety endpoints (dizziness, anemia). It concluded that the 160 mg QD/BID regimen provides significantly improved efficacy over a continuous 160 mg once-daily dose, with only a minimal increase in the risk of adverse events. This supports the recommended dosing strategy regardless of food intake [5].

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To cite this document: Smolecule. [repotrectinib treatment duration and monitoring]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b541804#repotrectinib-treatment-duration-and-monitoring>]

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